N-(3'-fluoro-4-biphenylyl)-1-[(2-methyl-5-pyrimidinyl)methyl]prolinamide
Overview
Description
N-(3'-fluoro-4-biphenylyl)-1-[(2-methyl-5-pyrimidinyl)methyl]prolinamide, also known as TAK-659, is a small-molecule inhibitor that targets the spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in various signaling pathways in immune cells, including B-cell receptor (BCR) signaling. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential therapeutic agent for the treatment of various B-cell malignancies and autoimmune diseases.
Mechanism of Action
N-(3'-fluoro-4-biphenylyl)-1-[(2-methyl-5-pyrimidinyl)methyl]prolinamide works by targeting the SYK protein, which plays a critical role in BCR signaling in B-cells. BCR signaling is a key pathway that regulates the survival and proliferation of B-cells, and dysregulation of this pathway is a hallmark of many B-cell malignancies. By inhibiting SYK, N-(3'-fluoro-4-biphenylyl)-1-[(2-methyl-5-pyrimidinyl)methyl]prolinamide blocks BCR signaling and induces apoptosis of malignant B-cells.
Biochemical and Physiological Effects
N-(3'-fluoro-4-biphenylyl)-1-[(2-methyl-5-pyrimidinyl)methyl]prolinamide has been shown to have potent and selective inhibition of SYK in preclinical studies. This inhibition leads to the inhibition of BCR signaling and subsequent apoptosis of malignant B-cells. N-(3'-fluoro-4-biphenylyl)-1-[(2-methyl-5-pyrimidinyl)methyl]prolinamide has also been shown to have minimal effects on other kinases and signaling pathways, indicating its specificity for SYK.
Advantages and Limitations for Lab Experiments
N-(3'-fluoro-4-biphenylyl)-1-[(2-methyl-5-pyrimidinyl)methyl]prolinamide has several advantages as a research tool, including its potency and selectivity for SYK, its ability to induce apoptosis of malignant B-cells, and its potential for use in combination with other agents. However, N-(3'-fluoro-4-biphenylyl)-1-[(2-methyl-5-pyrimidinyl)methyl]prolinamide also has some limitations, including its limited solubility and potential for off-target effects at high concentrations.
Future Directions
There are several future directions for the use of N-(3'-fluoro-4-biphenylyl)-1-[(2-methyl-5-pyrimidinyl)methyl]prolinamide in research and clinical settings. These include further preclinical studies to evaluate the efficacy of N-(3'-fluoro-4-biphenylyl)-1-[(2-methyl-5-pyrimidinyl)methyl]prolinamide in combination with other agents, such as immune checkpoint inhibitors and CAR-T cell therapy, as well as clinical trials to evaluate the safety and efficacy of N-(3'-fluoro-4-biphenylyl)-1-[(2-methyl-5-pyrimidinyl)methyl]prolinamide in patients with B-cell malignancies and autoimmune diseases. Additionally, there is potential for the development of new and more potent SYK inhibitors based on the structure of N-(3'-fluoro-4-biphenylyl)-1-[(2-methyl-5-pyrimidinyl)methyl]prolinamide.
Scientific Research Applications
N-(3'-fluoro-4-biphenylyl)-1-[(2-methyl-5-pyrimidinyl)methyl]prolinamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(3'-fluoro-4-biphenylyl)-1-[(2-methyl-5-pyrimidinyl)methyl]prolinamide has demonstrated potent and selective inhibition of SYK, leading to the inhibition of BCR signaling and subsequent apoptosis of malignant B-cells. N-(3'-fluoro-4-biphenylyl)-1-[(2-methyl-5-pyrimidinyl)methyl]prolinamide has also shown efficacy in combination with other agents, such as rituximab and venetoclax, in preclinical models of CLL and DLBCL.
properties
IUPAC Name |
N-[4-(3-fluorophenyl)phenyl]-1-[(2-methylpyrimidin-5-yl)methyl]pyrrolidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O/c1-16-25-13-17(14-26-16)15-28-11-3-6-22(28)23(29)27-21-9-7-18(8-10-21)19-4-2-5-20(24)12-19/h2,4-5,7-10,12-14,22H,3,6,11,15H2,1H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIAQENMPVDQPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)CN2CCCC2C(=O)NC3=CC=C(C=C3)C4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3'-fluoro-4-biphenylyl)-1-[(2-methyl-5-pyrimidinyl)methyl]prolinamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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